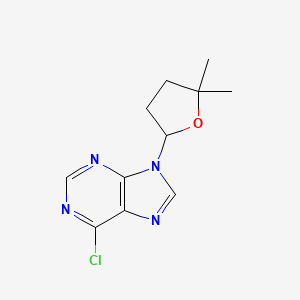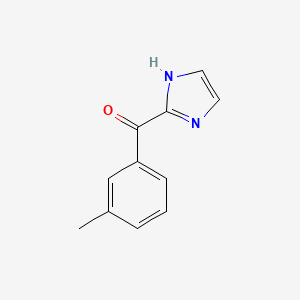![molecular formula C11H10N2O2 B3355326 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione CAS No. 62373-30-2](/img/structure/B3355326.png)
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
Vue d'ensemble
Description
“10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione” is a compound that has been studied for its potential antimalarial activity . It belongs to a class of compounds known as imidazoisoquinolinones .
Synthesis Analysis
The synthesis of imidazole containing compounds, including “this compound”, involves several steps. These steps include the introduction of N-benzoyl or N-phenylsulfonyl moiety, which results in compounds with moderate antimalarial activity . The exchange of the aromatic groups with a methyl group abolishes the activity against chloroquine-sensitive strains .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the treatment of 10-bromo-1,3-dioxoimidazo[1,5-b]isoquinolinium bromides with selected nucleophiles . This results in adducts which are respectively 5-substituted 10-bromoimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones .Applications De Recherche Scientifique
Chemical Reactions and Derivatives
10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione has been a subject of research in the context of chemical reactions and the synthesis of various derivatives. For example, it has been involved in reactions with nucleophiles, leading to a range of substituted derivatives such as 5-substituted 10-bromoimidazo[1,5-b] isoquinoline-1,3(2H,5H)-diones and 5-substituted imidazo[1,5-b] isoquinoline-1,3(2H,5H)-diones (Niopas & Smail, 1991). Such reactions expand the scope of potential applications in pharmaceutical and synthetic organic chemistry.
Synthesis and Biological Activity
The compound's relevance extends to the synthesis of novel structures with potential biological activity. For instance, the synthesis of N-substituted tricyclic isoquinoline hydantoins from 1,3-dioxo-5H-10,10a-dihydroimidazo[1,5-b]isoquinoline has been studied, highlighting its utility in creating new pharmacologically active molecules (Niopas & Smail, 1990).
Antitumor Activities
Research has also explored the antitumor activities of derivatives of this compound. Several studies have investigated its analogs, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, revealing their strong antitumor properties and potential as therapeutic agents in cancer treatment (Cheon et al., 1997).
Synthetic Methodologies
The compound is also significant in the development of synthetic methodologies. A novel synthesis route involving the compound has been reported for creating 1,2,3,4-tetrahydrobenzo[c]-1,5-naphthyridines, a process that underscores the compound's versatility in synthetic chemistry (Martin et al., 1987).
Mécanisme D'action
Orientations Futures
The future directions for “10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione” could involve further exploration of its antimalarial activity and potential applications in the development of new drugs . More research is needed to fully understand its mechanism of action and to optimize its synthesis for potential therapeutic use .
Propriétés
IUPAC Name |
10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-9-5-7-3-1-2-4-8(7)6-13(9)11(15)12-10/h1-4,9H,5-6H2,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOZPLUXSSGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)N2CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565330 | |
| Record name | 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62373-30-2 | |
| Record name | 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B3355247.png)

![Thieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3355268.png)
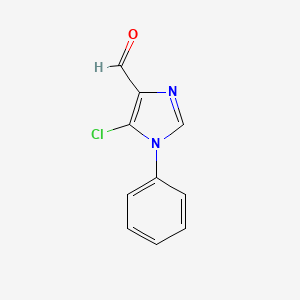
![7-Methyl-5,7-dihydro-6H-pyrrolo[2,3-c][1,6]naphthyridin-6-one](/img/structure/B3355284.png)
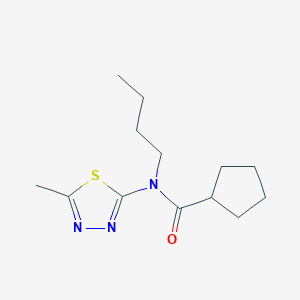
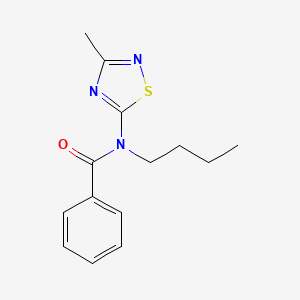

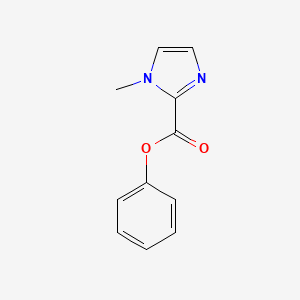
![[1,4]Oxazepino[4,5-a]indole, 1,2,4,5,7,8,9,10-octahydro-](/img/structure/B3355324.png)
![Ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B3355327.png)
